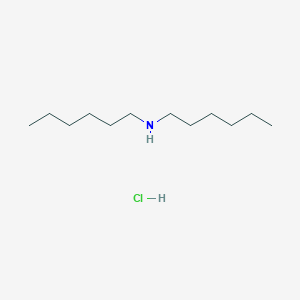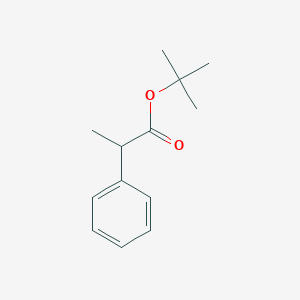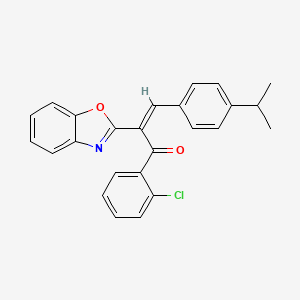
Di-n-hexylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-n-hexylammonium chloride is an organic compound with the chemical formula C12H27N·HCl. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-n-hexylammonium chloride can be synthesized through the reaction of di-n-hexylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where di-n-hexylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is then stirred at room temperature until the formation of the white crystalline product is complete. The product is filtered, washed with cold water, and dried under vacuum.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where di-n-hexylamine and hydrochloric acid are continuously fed into a reactor. The product is continuously removed, filtered, and dried. This method ensures a consistent and high-yield production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Di-n-hexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various ligands, such as tailed porphyrins, through induced fit and lipophilic interactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using sodium hydroxide can yield di-n-hexylamine.
Complexation Products: The major products are complexes formed with ligands like tailed porphyrins, which are studied for their binding affinities.
Applications De Recherche Scientifique
Di-n-hexylammonium chloride has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems where its complexation properties can be advantageous.
Industry: It is used in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of di-n-hexylammonium chloride primarily involves its ability to form complexes with other molecules. The positively charged nitrogen atom interacts with negatively charged or neutral ligands, leading to the formation of stable complexes. These interactions are driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Comparaison Avec Des Composés Similaires
- Di-n-butylammonium chloride
- Di-n-octylammonium chloride
- Di-n-decylammonium chloride
Comparison: Di-n-hexylammonium chloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to di-n-butylammonium chloride, it has a longer alkyl chain, resulting in different solubility and complexation behavior. Di-n-octylammonium chloride and di-n-decylammonium chloride, with even longer chains, exhibit further variations in their properties and applications. The specific chain length of this compound makes it suitable for certain applications where intermediate chain lengths are advantageous.
Propriétés
Numéro CAS |
2296-13-1 |
|---|---|
Formule moléculaire |
C12H28ClN |
Poids moléculaire |
221.81 g/mol |
Nom IUPAC |
N-hexylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H |
Clé InChI |
RVRVJRQPLLZZTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)


![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
